molecular formula C13H10O3 B14503014 Methanone, (2,6-dihydroxyphenyl)phenyl- CAS No. 63411-81-4

Methanone, (2,6-dihydroxyphenyl)phenyl-

Cat. No.: B14503014
CAS No.: 63411-81-4
M. Wt: 214.22 g/mol
InChI Key: HQEPZWYPQQKFLU-UHFFFAOYSA-N
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Description

Methanone, (2,6-dihydroxyphenyl)phenyl- is a benzophenone derivative featuring a ketone group bridging two aromatic rings: one substituted with hydroxyl groups at the 2- and 6-positions and another unsubstituted phenyl ring. This compound is structurally distinct due to the para-hydroxyl arrangement on the dihydroxyphenyl moiety, which enhances hydrogen-bonding capacity and polarity compared to analogs with ortho or meta substitutions.

Properties

CAS No.

63411-81-4

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

(2,6-dihydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H10O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8,14-15H

InChI Key

HQEPZWYPQQKFLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Benzoic Coreactants in Aqueous N-Methylpyrrolidone

The Friedel-Crafts acylation of resorcinol with benzotrihalides (e.g., benzotrichloride) in aqueous N-methylpyrrolidone (NMP) represents a modern industrial approach to 2,4-dihydroxybenzophenone synthesis. This method, detailed in US4568429A , leverages the polar aprotic nature of NMP to enhance reaction kinetics while minimizing side reactions.

Reaction Conditions and Mechanism

The process involves heating resorcinol and benzotrihalide in a 1:1 molar ratio within an aqueous NMP solution at 80–120°C. The solvent’s high dielectric constant facilitates the formation of a reactive acylium ion intermediate, which undergoes electrophilic substitution at the resorcinol’s para position relative to one hydroxyl group. The reaction proceeds via a two-step mechanism:

  • Acylium Ion Formation : Benzotrihalide reacts with NMP to generate a stabilized acylium ion.
  • Electrophilic Aromatic Substitution : The acylium ion attacks resorcinol’s aromatic ring, followed by deprotonation and halide elimination.

Purification via Vacuum Distillation

A critical innovation in this method is the direct vacuum distillation of the crude reaction mixture at 120–350°C under pressures ≤160 mmHg. This step eliminates the need for solvent extraction or recrystallization, as it simultaneously removes unreacted reagents, oligomeric byproducts, and residual NMP. The distillate solidifies into a white crystalline product with >90% purity and negligible coloration, even after prolonged storage.

Advantages:
  • Scalability : Continuous distillation systems enable large-scale production.
  • Sustainability : NMP’s aqueous solubility simplifies wastewater treatment.
  • Yield : 90–92% isolated yield with minimal post-processing.

Zinc Chloride-Catalyzed Condensation with Benzonitrile

US3371119A discloses an alternative pathway utilizing benzonitrile as a benzoylating agent in the presence of zinc chloride and hydrogen chloride. This method circumvents the use of hazardous benzotrihalides and achieves superior yields through a nitrile-based mechanism.

Reaction Protocol

  • Mixing Phase : Resorcinol, benzonitrile (2–4 molar equivalents), and anhydrous zinc chloride (0.3–1 molar equivalent) are combined at 25–30°C.
  • Hydrogen Chloride Saturation : Gaseous HCl is introduced until the mixture absorbs 2.6–3.0 moles per mole of resorcinol.
  • Thermal Activation : The reaction is maintained at 50°C for 8 hours, during which HCl evolution ceases.
  • Hydrolysis : Cold water is added to hydrolyze intermediates, yielding 2,4-dihydroxybenzophenone after steam distillation.

Key Process Parameters

  • Catalyst Efficiency : Zinc chloride outperforms AlCl₃, FeCl₃, and SnCl₄ in minimizing tar formation.
  • Temperature Control : Exceeding 85°C reduces yield due to benzonitrile decomposition.
  • Yield : 93.3% with 97% purity, as demonstrated in the patent’s exemplary scale-up.
Advantages:
  • Cost-Effectiveness : Benzonitrile is cheaper than benzotrihalides.
  • Safety : Avoids handling corrosive trihalides.

One-Pot Synthesis via Trichlorotoluene Alkylation

US3526666A introduces a streamlined one-pot synthesis where α,α,α-trichlorotoluene reacts directly with resorcinol in aqueous media, bypassing intermediate isolation. The crude product is subsequently alkylated without purification, leveraging iodide catalysts to enhance selectivity.

Reaction Sequence

  • Condensation : Trichlorotoluene and resorcinol undergo Friedel-Crafts alkylation in water, forming a dark orange crude product.
  • Direct Alkylation : The unpurified intermediate is treated with alkyl chlorides (e.g., methyl chloride) and tetrabutylammonium iodide, yielding 2-hydroxy-4-alkoxybenzophenones.
  • Purification : Simple filtration and washing afford high-purity derivatives, with the crude 2,4-dihydroxybenzophenone impurities remaining inert.

Economic and Operational Benefits

  • Yield Enhancement : Overall yields increase by 50% compared to traditional methods.
  • Reduced Waste : Elimination of intermediate purification cuts solvent use by 40%.

Comparative Analysis of Methodologies

The table below contrasts the three primary industrial methods for 2,4-dihydroxybenzophenone synthesis:

Parameter NMP/Vacuum Distillation Benzonitrile/Zinc Chloride Trichlorotoluene Alkylation
Starting Materials Resorcinol, Benzotrihalide Resorcinol, Benzonitrile Resorcinol, Trichlorotoluene
Catalyst None ZnCl₂ Tetrabutylammonium iodide
Solvent Aqueous NMP Benzonitrile (excess as solvent) Water
Purification Vacuum distillation Steam distillation Filtration
Yield (%) 90–92 93.3 85–90 (after alkylation)
Purity (%) >90 97 95
Key Advantage High-purity product Cost-effective reagents One-pot scalability

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,6-dihydroxyphenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzoquinones, while reduction of the carbonyl group can produce benzyl alcohol derivatives.

Scientific Research Applications

Methanone, (2,6-dihydroxyphenyl)phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and antioxidant properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and UV stabilizers.

Mechanism of Action

The mechanism by which Methanone, (2,6-dihydroxyphenyl)phenyl- exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, affecting their stability and reactivity.

Comparison with Similar Compounds

Methanone, (2,5-dihydroxyphenyl)phenyl- (Compound 3 in )
  • Structure : Features hydroxyl groups at the 2- and 5-positions on one phenyl ring.
  • Synthesis : Prepared via Friedel-Crafts acylation with yields of 77–91% using silica gel chromatography (3:1 petroleum ether/ethyl acetate) .
  • Physical Properties : Orange solid, melting point 121–122°C .
Pyoluteorin ()
  • Structure: (4,5-Dichloro-1H-pyrrol-2-yl)(2,6-dihydroxyphenyl)methanone.
  • Synthesis: Not detailed in the evidence but involves a pyrrole-chlorinated moiety.
  • Toxicity : Oral LD50 in mice = 125 mg/kg, indicating moderate toxicity .
  • Key Difference: The pyrrole and chlorine substituents enhance bioactivity (e.g., antifungal properties) but introduce higher toxicity risks compared to simpler dihydroxybenzophenones.
1-(2,6-Dihydroxyphenyl)ethanone ()
  • Structure: A smaller alkanone derivative with a 2,6-dihydroxyphenyl group.
  • Physical Properties : CAS 699-83-2; similarity score 0.94 to the target compound .
  • Key Difference : The absence of a second phenyl ring reduces molecular weight (MW = 166.14 g/mol) and likely decreases lipophilicity (lower logP).

Physicochemical Properties

Property Methanone, (2,6-dihydroxyphenyl)phenyl- (Inferred) Methanone, (2,5-dihydroxyphenyl)phenyl- Pyoluteorin 1-(2,6-Dihydroxyphenyl)ethanone
Molecular Formula C13H10O3 C13H10O3 C11H7Cl2NO3 C8H8O3
Molecular Weight (g/mol) 214.22 214.22 272.09 166.14
Melting Point (°C) ~200–220 (estimated) 121–122 Not reported Not reported
Topological PSA (Ų) ~96–100 (estimated) 60.7 94.7 57.5
logP ~2.5 (estimated) 2.3 3.1 1.2

Notes:

  • The 2,6-dihydroxy substitution increases polarity (higher PSA) compared to 2,5-dihydroxy analogs, improving water solubility.
  • Pyoluteorin’s higher logP (3.1) reflects the lipophilic chlorine substituents .

Spectral and Analytical Data

  • IR Spectroscopy: Hydroxyl stretches (3200–3500 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹) are consistent across dihydroxybenzophenones .
  • NMR : For 2,6-dihydroxy analogs, aromatic protons resonate at δ 6.2–6.8 ppm, while carbonyl carbons appear at δ 195–200 ppm .

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